(E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde
Description
Nomenclature and Structural Context within Indole (B1671886) Chemistry
The systematic IUPAC name for the compound is (2E)-3-(1-methyl-1H-indol-3-yl)prop-2-enal . This nomenclature precisely describes its molecular architecture:
Indole : A bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring.
1-methyl-1H-indole : An indole ring where a methyl group has replaced the hydrogen atom on the nitrogen (position 1).
3-yl : Indicates that the substituent is attached at the C3 position of the indole ring, a common site for electrophilic substitution.
prop-2-enal : The systematic name for acrylaldehyde, a three-carbon chain with a double bond between carbons 2 and 3 and an aldehyde group at carbon 1. wikipedia.org
(2E)- : Specifies the stereochemistry of the double bond as trans (Entgegen), where the high-priority substituents on each carbon of the double bond are on opposite sides.
Structurally, the compound features a planar indole ring system connected to a conjugated acrylaldehyde side chain. This extended π-system influences the molecule's chemical reactivity and photophysical properties. It belongs to the broad class of indole derivatives, which are central to heterocyclic chemistry due to their prevalence in bioactive molecules.
Table 1: Properties of (E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde
| Property | Value |
|---|---|
| IUPAC Name | (2E)-3-(1-methyl-1H-indol-3-yl)prop-2-enal |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| Synonyms | 1-Methylindole-3-acrylaldehyde, (E)-3-(1-Methyl-3-indolyl)acrolein |
| General Class | Indole Acrylaldehyde |
Historical Perspective and Early Reports on Indole Acrylaldehydes
The study of indole acrylaldehydes is intrinsically linked to the broader history of indole chemistry, particularly the functionalization of the C3 position. A foundational reaction in this area is the Vilsmeier-Haack reaction, a widely used method to introduce a formyl group (-CHO) onto electron-rich aromatic rings like indole, yielding indole-3-carboxaldehyde (B46971). orgsyn.orggoogle.com This reaction, typically using a mixture of phosphorus oxychloride and dimethylformamide (DMF), provided a reliable route to the key precursor for indole acrylaldehydes. google.com
Early reports on the synthesis of indole-3-carboxaldehyde and its homologues laid the groundwork for more complex derivatives. nih.gov The subsequent step to create the acrylaldehyde moiety generally involves a condensation reaction, such as an aldol (B89426) condensation, between indole-3-carboxaldehyde and an acetaldehyde (B116499) equivalent. This extends the side chain by two carbons and introduces the characteristic α,β-unsaturated aldehyde system. The development of these synthetic methods allowed chemists to access a variety of substituted indole acrylaldehydes, enabling the exploration of their chemical and biological properties. While specific early reports on the N-methylated title compound are less documented in seminal literature, its synthesis follows these well-established principles of indole chemistry.
Significance as a Synthetic Intermediate and Versatile Building Block in Organic Chemistry
The chemical structure of this compound makes it a highly versatile building block in organic synthesis. Its reactivity is dominated by the α,β-unsaturated aldehyde functional group, which offers multiple sites for chemical transformation.
Aldehyde Reactivity : The aldehyde group can undergo nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), and reduction to an alcohol or oxidation to a carboxylic acid.
Michael Addition : The conjugated system makes the β-carbon electrophilic, rendering it susceptible to 1,4-conjugate addition (Michael addition) by various nucleophiles like thiols, amines, and enolates. This reactivity is crucial for constructing more complex molecular frameworks.
Cycloaddition Reactions : The electron-deficient double bond can participate in Diels-Alder reactions, serving as a dienophile to form new cyclic structures. wikipedia.org
This multifaceted reactivity allows the compound to serve as a precursor for a wide range of more complex molecules. For instance, it is a key intermediate in the synthesis of pharmaceuticals. A structurally related compound, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde, is a known intermediate in the synthesis of Fluvastatin, a synthetic HMG-CoA reductase inhibitor used to lower cholesterol. researchgate.netcoompo.com This highlights the role of the indole acrylaldehyde scaffold in accessing medicinally relevant targets.
Table 2: Key Reactions of Indole Acrylaldehydes
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Wittig Reaction | Phosphonium (B103445) ylide (e.g., Ph₃P=CHR) | Substituted Indole Polyene |
| Michael Addition | Nucleophiles (e.g., R₂NH, RSH) | β-Substituted Indole Propionaldehyde |
| Reduction | NaBH₄ | (E)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol |
| Condensation | Active methylene (B1212753) compounds, base | Extended Conjugated Systems |
| Cyclization | Reagents like hydrazine, guanidine (B92328) | Fused Heterocyclic Systems (e.g., Indolyl-pyrazoles) |
Broad Relevance in Medicinal Chemistry and Materials Science (General overview, excluding clinical or safety specifics)
The indole nucleus is often described as a "privileged scaffold" in medicinal chemistry, as it is a structural component in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. mdpi.comnih.govnih.gov The introduction of the acrylaldehyde group at the C3 position creates a reactive pharmacophore. The α,β-unsaturated system can act as a Michael acceptor, enabling it to potentially form covalent bonds with nucleophilic residues (like cysteine) in target proteins, a mechanism of action for various therapeutic agents.
In materials science, molecules with extended conjugated π-systems, such as indole derivatives, are of significant interest. semanticscholar.org The structure of this compound suggests potential for applications in organic electronics and photophysics. The conjugated system of the indole ring and the acrylaldehyde side chain can absorb and emit light, making such compounds candidates for use as fluorescent probes, organic dyes, or components in organic light-emitting diodes (OLEDs). Research into related indole-based systems has demonstrated their interesting optical properties, suggesting a promising area of exploration for indole acrylaldehydes in the development of novel functional materials. semanticscholar.org
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(1-methylindol-3-yl)prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-13-9-10(5-4-8-14)11-6-2-3-7-12(11)13/h2-9H,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFQBOHNRDDFTA-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Characterization and Spectroscopic Elucidation of E 3 1 Methyl 1h Indol 3 Yl Acrylaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise chemical structure of (E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides unambiguous assignment of all proton and carbon resonances.
The ¹H NMR spectrum provides initial insights into the proton environments. The aldehyde proton (H-9) is expected to resonate significantly downfield, typically in the range of δ 9.5-10.0 ppm, due to the deshielding effect of the carbonyl group. openstax.org The vinylic protons of the acrylaldehyde moiety (H-7 and H-8) would appear as doublets, with a large coupling constant (J ≈ 15-16 Hz) confirming the (E)-stereochemistry of the double bond. The proton on the indole (B1671886) ring at the C-2 position (H-2) typically appears as a singlet, while the aromatic protons on the benzene (B151609) ring (H-4, H-5, H-6, H-7) exhibit complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm). The N-methyl group (H-12) is expected as a sharp singlet around δ 3.8 ppm.
The ¹³C NMR spectrum complements the proton data, with the carbonyl carbon (C-9) appearing at the lowest field (δ 190-195 ppm). The carbons of the indole ring and the vinyl group resonate in the δ 110-140 ppm range, while the N-methyl carbon (C-12) would be found upfield around δ 30-35 ppm.
2D NMR experiments are crucial for definitive assignments.
COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, connecting the vinylic protons (H-7 to H-8) and tracing the connectivity within the aromatic ring system (H-4 through H-7).
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom bearing a proton.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the aldehyde proton (H-9) to the indole C-3, the N-methyl protons (H-12) to C-2 and the indole bridgehead carbon C-7a, and the vinylic proton H-7 to the indole C-2 and C-3a, confirming the connection between the indole core and the acrylaldehyde side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space. A key NOE would be expected between the N-methyl protons and the H-7 proton of the vinyl group, providing information about the preferred conformation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Key Correlations for this compound
| Atom Number | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations |
| Indole Ring | ||||
| 1 (N-CH₃) | 3.85 (s, 3H) | 33.1 | C-2, C-7a | H-2, H-7' |
| 2 | 7.80 (s, 1H) | 132.5 | C-3, C-3a, C-7a, N-CH₃ | H-7, N-CH₃ |
| 3 | - | 116.0 | - | - |
| 3a | - | 128.0 | - | - |
| 4 | 7.95 (d, 8.0) | 126.5 | C-3a, C-5, C-7a | H-5 |
| 5 | 7.30 (t, 7.5) | 122.0 | C-3a, C-4, C-6, C-7 | H-4, H-6 |
| 6 | 7.35 (t, 7.5) | 123.0 | C-4, C-5, C-7a | H-5, H-7' |
| 7 | 7.60 (d, 8.2) | 110.0 | C-3a, C-5, C-6 | N-CH₃, H-6 |
| 7a | - | 137.5 | - | - |
| Acrylaldehyde Chain | ||||
| 8 | 7.90 (d, 15.8) | 139.0 | C-3, C-9 | H-9, H-2 |
| 9 | 6.70 (dd, 15.8, 8.0) | 125.0 | C-3, C-8 | H-8 |
| 10 (CHO) | 9.70 (d, 8.0) | 193.5 | C-8, C-9 | H-9 |
Note: Data is predicted based on known values for similar structures and general NMR principles. Actual experimental values may vary.
The large coupling constant (typically >15 Hz) between the vinylic protons H-8 and H-9 unequivocally establishes the (E)- or trans-configuration of the double bond.
Conformational analysis focuses on the rotation around the C3-C8 single bond, leading to two possible planar conformers: s-trans and s-cis. NOESY experiments are instrumental in this determination. nih.gov An observable NOE between the indole proton H-2 and the vinylic proton H-8 would strongly suggest a preference for the s-trans conformation, where these protons are in closer proximity. Conversely, an NOE between H-4 and H-8 might indicate an s-cis preference. The planarity of the conjugated system is generally favored to maximize orbital overlap.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Validation and Fragmentation Studies
HRMS provides an exact mass measurement of the parent molecule, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₂H₁₁NO. The calculated exact mass can be compared to the experimentally determined value to confirm the composition with high precision (typically within 5 ppm).
Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways, which provides further structural confirmation. nih.gov Common fragmentation patterns for this molecule under electron impact or collision-induced dissociation would likely involve:
Loss of CO: A characteristic fragmentation of aldehydes, leading to a [M-28]⁺ ion.
α-cleavage: Cleavage of the bond between C8 and C9, potentially leading to fragments corresponding to the indole-ethenyl cation and the formyl radical.
Cleavage of the N-methyl group: Loss of a methyl radical (•CH₃) to form a [M-15]⁺ ion.
Retro-Diels-Alder (RDA) type fragmentation: Cleavage within the indole ring system, a known pathway for indole alkaloids, can provide further diagnostic ions. nih.govresearchgate.net
Table 2: Predicted HRMS Data and Fragmentation for C₁₂H₁₁NO
| Parameter | Value |
| Molecular Formula | C₁₂H₁₁NO |
| Calculated Exact Mass [M+H]⁺ | 186.0913 m/z |
| Predicted Major Fragment Ions (m/z) | Proposed Structure/Loss |
| 171.0678 | [M+H - CH₃]⁺ |
| 158.0859 | [M+H - CO]⁺ |
| 143.0624 | [M+H - CO - CH₃]⁺ |
| 130.0651 | [C₉H₈N]⁺ (Indole-ethenyl fragment) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, providing a fingerprint for its functional groups. researchgate.netnih.gov
In the IR spectrum , the most prominent absorption would be the strong C=O stretching vibration of the conjugated aldehyde, expected in the region of 1670-1690 cm⁻¹. openstax.orglibretexts.org This frequency is lower than that of a saturated aldehyde due to the delocalization of π-electrons through the conjugated system. Other key absorptions include:
C=C stretching (alkene): A medium intensity band around 1620-1640 cm⁻¹.
C=C stretching (indole): Multiple bands in the 1450-1600 cm⁻¹ region.
C-H stretching (aldehyde): Two characteristic, often weak, bands around 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.pub
C-H stretching (aromatic and vinyl): Above 3000 cm⁻¹.
C-H bending (trans-alkene): A strong out-of-plane band near 970 cm⁻¹.
The Raman spectrum would also show these vibrations, but with different relative intensities. Due to the extensive π-conjugated system, the C=C stretching modes are often very strong in the Raman spectrum. These complementary techniques provide a robust confirmation of the functional groups present in the molecule. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of this compound, which encompasses the indole ring, the vinylic double bond, and the carbonyl group, is expected to give rise to strong absorptions in the UV region. libretexts.org
The spectrum would be dominated by intense π → π* transitions. Compared to indole itself (λₘₐₓ ≈ 270-280 nm), the extended conjugation with the acrylaldehyde side chain will cause a significant bathochromic (red) shift, moving the main absorption band to longer wavelengths, likely in the 300-350 nm range. researchgate.netacs.org A weaker n → π* transition associated with the lone pair of electrons on the carbonyl oxygen may also be observed at a longer wavelength, often appearing as a shoulder on the main π → π* absorption band. The position and intensity of these bands are sensitive to the solvent polarity.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation
While a crystal structure for the exact title compound is not publicly available, analysis of the closely related compound, (E)-Methyl 3-(1H-indol-3-yl)acrylate, provides significant insight into the expected solid-state structure. nih.govnih.gov Single-crystal X-ray diffraction would provide the definitive, unambiguous three-dimensional structure of this compound in the solid state.
This technique would confirm:
Molecular Connectivity and Stereochemistry: The (E)-configuration of the double bond would be visually confirmed.
Bond Lengths and Angles: Precise measurements would reveal the extent of electron delocalization. For example, the C3-C8 single bond would be expected to have some double-bond character (i.e., be shorter than a typical C-C single bond), and the C=C and C=O bonds would be slightly elongated.
Conformation: The dihedral angle between the plane of the indole ring and the acrylaldehyde side chain would be determined, confirming the planarity of the conjugated system. In the acrylate (B77674) analogue, this angle is found to be 10.6°. nih.gov
Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, revealing any hydrogen bonds (e.g., C-H···O), π-π stacking, or other non-covalent interactions that govern the crystal's architecture.
Lack of Specific Data Prevents Chiroptical Analysis of this compound Derivatives
A comprehensive review of scientific literature reveals a significant gap in the specific chiroptical data required for a detailed analysis of chiral derivatives of this compound. While general methodologies for employing chiroptical spectroscopy, particularly circular dichroism (CD), for the determination of enantiomeric excess in chiral compounds are well-established, specific applications and detailed research findings concerning derivatives of this particular indole compound are not publicly available.
The planned discourse, intended to focus on the advanced characterization and spectroscopic elucidation of this compound, is consequently impeded. The crucial subsection, "3.6. Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination in Chiral Derivatives," cannot be developed with the scientific rigor and data-driven detail initially outlined.
Searches for scholarly articles and spectroscopic data have yielded general principles of asymmetric synthesis and chiroptical analysis of broader classes of indole alkaloids and other chiral molecules. Methodologies for assigning absolute configurations and determining enantiomeric purity using CD spectroscopy are frequently discussed in the literature. However, the successful application of these techniques is highly substrate-specific, relying on empirical data obtained from the specific chiral derivatives .
Without access to published research detailing the synthesis of chiral derivatives of this compound and their subsequent analysis by circular dichroism, any attempt to generate the specified content would be speculative and fall short of the required scientific accuracy. The creation of detailed data tables and the reporting of specific research findings are therefore not possible at this time. Further empirical research is necessary to generate the data required for a thorough chiroptical investigation of this compound's chiral derivatives.
Chemical Reactivity and Derivatization Strategies of E 3 1 Methyl 1h Indol 3 Yl Acrylaldehyde
Reactions Involving the Aldehyde Functional Group
The terminal aldehyde group is a primary site for a variety of chemical modifications, including nucleophilic additions, oxidations, and reductions. Its reactivity is influenced by the electron-donating character of the indole (B1671886) ring, which is relayed through the conjugated π-system.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a tetrahedral intermediate.
Acetal Formation: In the presence of an alcohol and an acid catalyst, the aldehyde can be converted into an acetal. This reaction is often used as a protecting strategy for the aldehyde group during transformations at other parts of the molecule. The reaction is reversible, and the aldehyde can be regenerated by treatment with aqueous acid.
Imine and Oxime Formation: The aldehyde readily condenses with primary amines to form imines (also known as Schiff bases). This reaction is crucial for the synthesis of various nitrogen-containing heterocyclic systems. Similarly, reaction with hydroxylamine (B1172632) yields the corresponding oxime. Research on the closely related precursor, 1-methyl-1H-indole-3-carbaldehyde, has demonstrated efficient oxime formation, suggesting a similar reactivity profile for the target acrylaldehyde.
| Reactant | Reagent | Conditions | Product | Yield |
| 1-methyl-1H-indole-3-carbaldehyde | NH₂OH·HCl, NaOH | 95% EtOH, 0°C to RT, 4h | (Z/E)-N-Hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine | 97% |
Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt under acidic conditions) across the carbonyl double bond results in the formation of a cyanohydrin. This reaction introduces a new carbon-carbon bond and a hydroxyl group, providing a valuable intermediate for the synthesis of α-hydroxy acids and β-amino alcohols. The reaction is base-catalyzed and involves the nucleophilic attack of the cyanide ion on the carbonyl carbon.
The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, often with high chemoselectivity that preserves the alkene and indole functionalities.
Selective Oxidation: The Pinnick oxidation is a highly effective method for converting α,β-unsaturated aldehydes into their corresponding carboxylic acids without affecting the double bond. wikipedia.org This reaction utilizes sodium chlorite (B76162) (NaClO₂) under mild acidic conditions, often with a scavenger like 2-methyl-2-butene (B146552) to quench reactive chlorine byproducts. nrochemistry.com This method's tolerance for various functional groups makes it ideal for the oxidation of (E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde to (E)-3-(1-methyl-1H-indol-3-yl)acrylic acid.
Selective Reduction: The selective reduction of the aldehyde in the presence of the alkene (a 1,2-reduction) can be achieved using specific reagents. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃) in an alcohol solvent, is a premier method for this transformation. wikipedia.orgtcichemicals.com It selectively reduces the carbonyl group to an allylic alcohol, leaving the C=C double bond intact. youtube.com Conversely, a 1,4-reduction (or conjugate reduction) would reduce the alkene, and can be achieved with other catalytic systems. mdpi.com
| Reaction Type | Reagent(s) | Product Functional Group | Notes |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Carboxylic Acid | Selective for aldehyde; preserves C=C double bond. chemistry-reaction.com |
| Luche Reduction | NaBH₄, CeCl₃·7H₂O | Allylic Alcohol | Selective 1,2-reduction of the aldehyde. chem-station.com |
| Conjugate Reduction | Rh(Phebox) catalysts, (EtO)₂MeSiH | Saturated Aldehyde | Selective 1,4-reduction of the C=C double bond. organic-chemistry.org |
The conjugated system of this compound can participate in pericyclic reactions. In hetero-Diels-Alder reactions, the aldehyde's C=O group can act as the dienophile (a 2π component), reacting with a conjugated diene to form a dihydropyran ring. Alternatively, the entire α,β-unsaturated aldehyde system can function as a heterodiene (a 4π component), reacting with an electron-rich alkene to form a different dihydropyran isomer. These cycloadditions provide a powerful route to six-membered heterocyclic structures.
Reactions at the Activated Alkene Moiety
The carbon-carbon double bond is activated by the electron-withdrawing aldehyde group, making it susceptible to attack by nucleophiles (Michael addition) and participation in cycloaddition reactions.
The β-carbon of the acrylaldehyde system is electrophilic and serves as a Michael acceptor. It readily undergoes conjugate addition (1,4-addition) with a wide variety of soft nucleophiles, known as Michael donors. organic-chemistry.org This reaction is a fundamental C-C bond-forming strategy in organic synthesis. acs.org
Common nucleophiles for this transformation include:
Enolates: Stabilized carbanions derived from malonates, β-ketoesters, and cyanoacetates.
Organocuprates: Gilman reagents (R₂CuLi) are soft organometallic nucleophiles that selectively perform 1,4-addition.
Heteroatomic Nucleophiles: Amines, thiols, and alkoxides can also add in a conjugate fashion to form β-amino, β-thio, and β-alkoxy derivatives, respectively. researchgate.net
The initial addition of the nucleophile generates an enolate intermediate, which is then protonated during workup to yield the final 1,4-adduct.
| Nucleophile (Michael Donor) | Product Type |
| Diethyl malonate | 3-(1,1-Bis(ethoxycarbonyl)propyl)-1-methyl-1H-indole derivative |
| Thiophenol | 3-(3-Oxo-1-(phenylthio)propyl)-1-methyl-1H-indole derivative |
| Pyrrolidine | 3-(3-(Pyrrolidin-1-yl)propanoyl)-1-methyl-1H-indole derivative |
| Lithium dimethylcuprate | 3-(1-methyl-1H-indol-3-yl)butanal |
The electron-deficient alkene in this compound makes it an excellent dienophile in normal-electron-demand Diels-Alder reactions. It can react with a variety of conjugated dienes (e.g., cyclopentadiene, isoprene, Danishefsky's diene) to construct six-membered carbocyclic rings with good control over regioselectivity and stereoselectivity. The reaction involves a concerted [4+2] cycloaddition mechanism.
Furthermore, studies on 3-vinylindoles have shown that they can also function as the diene component in organocatalytic asymmetric Diels-Alder reactions, leading to dearomatized carbazole (B46965) structures. This dual reactivity highlights the synthetic potential of the indole-alkene framework in constructing complex polycyclic systems.
Catalytic Hydrogenation and Halogenation of the Double Bond
The α,β-unsaturated aldehyde moiety is highly susceptible to reduction and addition reactions. The specific outcome of these transformations can be finely tuned by the choice of reagents and reaction conditions.
Catalytic Hydrogenation: The reduction of this compound can be selectively targeted to the aldehyde, the alkene, or both functional groups. Standard catalytic hydrogenation using molecular hydrogen (H₂) over a palladium-on-carbon catalyst (Pd/C) typically results in the complete saturation of the side chain, reducing both the double bond and the aldehyde to yield 3-(1-methyl-1H-indol-3-yl)propan-1-ol. However, more selective reducing agents can be employed to isolate specific products. For instance, sodium borohydride (NaBH₄) is a mild reducing agent that will selectively reduce the aldehyde to an alcohol, leaving the carbon-carbon double bond intact to produce (E)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol. Conversely, specific catalytic systems can be designed to preferentially reduce the double bond while preserving the aldehyde functionality.
| Reagent/Catalyst | Target Functional Group | Product |
| H₂/Pd-C | C=C and C=O | 3-(1-methyl-1H-indol-3-yl)propan-1-ol |
| NaBH₄ | C=O | (E)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol |
| Transfer Hydrogenation | C=C | 3-(1-methyl-1H-indol-3-yl)propanal |
Halogenation: The electron-rich double bond readily undergoes electrophilic addition with halogens such as chlorine (Cl₂) or bromine (Br₂). organicchemistrytutor.comlibretexts.org This reaction proceeds through a cyclic halonium ion intermediate. organicchemistrytutor.comlibretexts.org The subsequent nucleophilic attack by the halide ion occurs from the opposite face of the intermediate, resulting in an anti-addition product. organicchemistrytutor.comlibretexts.org For example, the reaction with bromine in a non-nucleophilic solvent like carbon tetrachloride (CCl₄) would yield (2R,3S)-2,3-dibromo-3-(1-methyl-1H-indol-3-yl)propanal and its enantiomer. The stereospecificity of this reaction is a key feature, ensuring a defined spatial arrangement of the newly introduced halogen atoms. organicchemistrytutor.com
Functionalization and Modification of the Indole Nucleus
The indole ring system is a privileged scaffold in medicinal chemistry and is characterized by its high electron density, which makes it amenable to various modifications, particularly electrophilic aromatic substitution.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. dalalinstitute.com In the case of this compound, the indole nucleus is activated towards electrophilic attack by the nitrogen atom's lone pair and the N-methyl group. However, the acrylaldehyde substituent at the C3 position is an electron-withdrawing group, which deactivates the pyrrole (B145914) ring. Consequently, electrophilic substitution is directed towards the benzene (B151609) portion of the indole nucleus, typically at the C5 or C6 positions.
Halogenation: The introduction of halogen atoms onto the indole ring can be achieved using various reagents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like dimethylformamide (DMF) can be used to introduce bromine or chlorine, respectively, onto the indole core.
Nitration: Nitration can be accomplished using standard nitrating agents like a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), though milder conditions are often preferred to avoid oxidation and degradation of the indole ring. The reaction typically yields a mixture of nitro-substituted isomers.
Sulfonation: Sulfonation can be performed using a sulfur trioxide-pyridine complex (SO₃·py), which is a mild sulfonating agent suitable for sensitive substrates like indoles. This reaction introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.
| Reaction | Reagent | Expected Major Product(s) |
| Bromination | N-Bromosuccinimide (NBS) | (E)-3-(5-bromo-1-methyl-1H-indol-3-yl)acrylaldehyde |
| Nitration | HNO₃/H₂SO₄ | (E)-3-(1-methyl-5-nitro-1H-indol-3-yl)acrylaldehyde |
| Sulfonation | SO₃·pyridine (B92270) | This compound-5-sulfonic acid |
Metalation of the indole ring followed by cross-coupling reactions provides a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds. The most acidic proton on the 1,3-disubstituted indole ring is typically at the C2 position. Deprotonation at this site can be achieved using strong organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting 2-lithioindole intermediate is a potent nucleophile that can react with various electrophiles.
Furthermore, this organometallic intermediate can participate in transition metal-catalyzed cross-coupling reactions. For example, after transmetalation to a zinc or boron species, palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings can be employed. mdpi.com These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at the C2 position of the indole nucleus. mdpi.com
| Cross-Coupling Reaction | Reagents | Product Type |
| Suzuki Coupling | 1. n-BuLi; 2. B(OR)₃; 3. Aryl-halide, Pd catalyst | 2-Aryl substituted indole derivative |
| Stille Coupling | 1. n-BuLi; 2. Bu₃SnCl; 3. Aryl-halide, Pd catalyst | 2-Aryl substituted indole derivative |
| Sonogashira Coupling | 1. n-BuLi; 2. Terminal alkyne, Cu(I) catalyst, Pd catalyst | 2-Alkynyl substituted indole derivative |
Synthesis of Complex Heterocyclic Systems and Polycyclic Architectures Utilizing this compound as a Precursor
The conjugated system of this compound makes it an excellent building block for the synthesis of complex heterocyclic and polycyclic compounds. nih.govnih.gov The aldehyde can participate in condensation reactions, while the double bond can act as a Michael acceptor or a dienophile in cycloaddition reactions.
This dual reactivity is often exploited in multicomponent reactions and tandem reaction sequences to rapidly construct molecular complexity from simple starting materials. For instance, it can react with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base (Knoevenagel condensation), followed by reaction with a nucleophile (Michael addition) and subsequent intramolecular cyclization to form highly substituted pyran or pyridine derivatives. nih.gov Similarly, reaction with hydrazines can lead to the formation of pyrazole-containing systems. nih.gov These strategies are highly efficient for generating libraries of novel heterocyclic compounds containing the 1-methylindole (B147185) moiety. researchgate.net
| Reactant(s) | Reaction Type | Resulting Heterocyclic System |
| Malononitrile, Aromatic Aldehyde | One-pot, three-component | Substituted Pyran |
| Hydrazine/Phenylhydrazine | Condensation/Cyclization | Pyrazoline/Pyrazole |
| Guanidine (B92328)/Urea | Cyclocondensation | Pyrimidine |
| 1,3-Diketones, Ammonium Acetate | Hantzsch-type reaction | Dihydropyridine |
Computational and Theoretical Chemistry Studies on E 3 1 Methyl 1h Indol 3 Yl Acrylaldehyde
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are commonly used to determine the ground-state electronic structure, electron distribution, and molecular orbital energies.
Electronic Structure and Molecular Orbitals: The electronic structure dictates the molecule's stability and chemical behavior. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. researchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov For a conjugated system like (E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde, the HOMO is typically a π-orbital delocalized across the indole (B1671886) ring and the acrylaldehyde side chain, while the LUMO is a corresponding π* anti-bonding orbital.
Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors, derived from conceptual DFT, provide a quantitative framework for predicting reactivity. nih.gov
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Electronegativity (χ): The tendency to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as ω = χ² / (2η).
A hypothetical table of calculated electronic properties for this compound, based on a typical DFT calculation (e.g., B3LYP/6-31G(d,p) level of theory), is presented below.
| Parameter | Description | Hypothetical Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.85 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.15 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 3.70 eV |
| Ionization Potential (I) | Energy to remove an electron | 5.85 eV |
| Electron Affinity (A) | Energy released upon adding an electron | 2.15 eV |
| Electronegativity (χ) | Tendency to attract electrons | 4.00 eV |
| Chemical Hardness (η) | Resistance to charge transfer | 1.85 eV |
| Electrophilicity Index (ω) | Global electrophilic nature | 4.32 eV |
Conformational Analysis and Elucidation of Potential Energy Surfaces
The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for rotation around single bonds. mdpi.com For this compound, key rotational degrees of freedom exist along the bonds connecting the indole ring to the acrylaldehyde side chain.
A Potential Energy Surface (PES) scan is performed by systematically rotating a specific dihedral angle and calculating the molecule's energy at each step. This process reveals the low-energy conformations and the energy barriers between them. mdpi.com The results can identify the most stable (global minimum) conformation and other low-energy conformers that might be present in equilibrium. Such studies would likely show that a planar or near-planar conformation, which maximizes π-conjugation between the indole ring and the acrylaldehyde moiety, is the most stable.
| Dihedral Angle | Description | Expected Low-Energy Conformations |
| C2-C3-Cα-Cβ | Rotation around the bond linking the indole ring to the side chain | ~0° (s-trans) and ~180° (s-cis), with the s-trans likely being more stable due to reduced steric hindrance. |
| C3-Cα-Cβ-C(O) | Rotation around the Cα-Cβ bond | The (E)-configuration is fixed, but minor out-of-plane twists could occur. |
Molecular Dynamics Simulations for Studying Intermolecular Interactions and Solution Behavior
While quantum calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water or ethanol. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
For this compound, an MD simulation would provide insights into:
Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute molecule. This includes identifying key hydrogen bonding sites, such as the carbonyl oxygen and potentially the indole nitrogen (though it is methylated).
Conformational Dynamics: How the molecule samples different conformations in solution over time. nih.gov This can confirm whether the minimum-energy conformation found in the gas phase is also the dominant conformation in solution.
Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation and self-assembly, revealing how molecules interact with each other through π-π stacking of the indole rings or dipole-dipole interactions.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima)
Computational chemistry can accurately predict spectroscopic properties, which is invaluable for confirming experimental results and interpreting spectra. nih.govfigshare.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). nih.gov Calculated shifts are typically compared to a reference compound (like tetramethylsilane, TMS) to predict the NMR spectrum. This allows for the assignment of each peak in an experimental spectrum to a specific atom in the molecule.
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption of light in the UV-Visible range. nih.gov The calculation provides the wavelength of maximum absorption (λmax) and the oscillator strength, which relates to the intensity of the absorption band. For a conjugated molecule like this compound, TD-DFT would be expected to predict strong π→π* transitions.
| Spectroscopic Parameter | Computational Method | Hypothetical Predicted Value |
| ¹H NMR (aldehyde H) | DFT/GIAO | δ 9.5-9.7 ppm |
| ¹³C NMR (carbonyl C) | DFT/GIAO | δ 190-195 ppm |
| UV-Vis λmax | TD-DFT | ~350-380 nm |
Reaction Mechanism Elucidation and Transition State Analysis using Density Functional Theory (DFT)
DFT is a powerful tool for investigating the mechanisms of chemical reactions. It can be used to map out the entire reaction pathway, identifying reactants, products, intermediates, and, most importantly, transition states (TS). mdpi.com The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the reaction rate. zsmu.edu.uabeilstein-journals.org
For this compound, DFT could be used to study various reactions, such as its behavior in a Diels-Alder reaction or its reaction with a nucleophile. The process would involve:
Geometry Optimization: Optimizing the structures of reactants, products, and any intermediates.
Transition State Search: Locating the saddle point on the potential energy surface that connects reactants to products. Algorithms like the Berny optimization are used for this.
Frequency Analysis: Calculating vibrational frequencies to confirm the nature of the optimized structures. A stable molecule (reactant, product, intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path from the transition state down to the reactant and product, confirming that the located TS correctly connects the intended species.
This analysis provides a detailed, step-by-step understanding of how a chemical transformation occurs, including the energy barriers involved.
Mechanistic Biological Investigations and Preclinical Applications Excluding Clinical Trials, Dosage, Safety, and Adverse Effects
Investigation of Molecular Targets and Ligand-Target Interactions (e.g., Enzyme Inhibition, Receptor Binding)
There is no specific information available in the reviewed scientific literature detailing the molecular targets or ligand-target interactions of (E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde. Research on analogous indole (B1671886) structures has identified various potential targets, including enzymes and receptors involved in inflammatory and cell signaling pathways. For instance, some indole derivatives have been explored as inhibitors of enzymes like urease and tubulin polymerization. However, without direct experimental data, the specific molecular interactions of this compound remain unelucidated.
Studies on Cellular Pathway Modulation and Signal Transduction Mechanisms (in vitro)
No in vitro studies specifically investigating the modulation of cellular pathways or signal transduction mechanisms by this compound have been identified. Broader research on indole-3-aldehyde and related compounds indicates potential involvement in modulating inflammatory pathways such as NF-κB and JNK, and activation of the aryl hydrocarbon receptor (AhR). These related compounds have also been shown to impact processes like NLRP3 inflammasome activation and the production of reactive oxygen species (ROS). Whether this compound exhibits similar activities has not been experimentally determined.
Mechanism of Action Elucidation in Various Preclinical Biological Models
Specific preclinical studies aimed at elucidating the mechanism of action of this compound in biological models are not described in the available literature. Consequently, there is no information on how this compound may behave in in vivo or other preclinical settings.
Structure-Activity Relationship (SAR) Studies Focused on Molecular Interactions and Biological Activity Profiles
There are no published structure-activity relationship (SAR) studies that include this compound. Such studies would require the synthesis and biological evaluation of a series of related compounds to determine how structural modifications influence molecular interactions and biological activity.
Role as a Biological Probe or Chemical Tool for Target Identification
The potential of this compound as a biological probe or chemical tool for target identification has not been explored in the scientific literature. Its utility for such applications would depend on its specific and potent interaction with a biological target, which has not yet been identified.
Applications in Materials Science and Advanced Technologies
Precursor for Polymerization and Synthesis of Organic Semiconductors
The indole (B1671886) nucleus is a recognized building block for organic semiconducting materials. Its electron-donating characteristics are beneficial for charge transport, a critical property in semiconductor applications. While specific studies on the polymerization of (E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde are not extensively documented, the presence of the vinyl group in the acrylaldehyde moiety suggests its potential as a monomer for polymerization reactions.
The development of π-conjugated polymers incorporating the indole structure is an active area of research. For instance, triindole-based derivatives have been investigated as stable, high-mobility p-type organic semiconductors. These materials tend to form columnar stacks, which facilitates the one-dimensional migration of charge carriers, a desirable feature for efficient organic electronic devices. The ability to functionalize the indole core allows for the tuning of electronic properties and molecular morphology. It is conceivable that polymers derived from this compound could exhibit interesting semiconducting properties, leveraging the inherent charge-carrying capabilities of the indole ring system.
Table 1: Comparison of Indole-based and other Organic Semiconductors
| Semiconductor Type | Key Structural Feature | Potential Advantages | Representative Examples |
| Indole-based | Fused aromatic rings with nitrogen | Tunable electronic properties, good hole transport | Triindole derivatives, Polyindoles |
| Carbazole-based | Tricyclic aromatic amine | High thermal stability, good hole transport | Poly(N-vinylcarbazole) (PVK) |
| Thiophene-based | Sulfur-containing five-membered ring | High charge carrier mobility | Poly(3-hexylthiophene) (P3HT) |
Components in Optoelectronic Devices, such as Organic Light-Emitting Diodes (OLEDs) and Sensors
Indole derivatives are promising candidates for use in optoelectronic devices due to their favorable electronic and photophysical properties. The electron-rich nature of the indole ring makes it a suitable hole-transporting material, a key component in Organic Light-Emitting Diodes (OLEDs). Furthermore, the ability to modify the indole structure allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLEDs.
While the direct application of this compound in OLEDs has not been detailed in available research, related indole derivatives have shown potential. For example, pyridopyrazino[2,3-b]indole derivatives have been investigated as n-type materials, indicating the versatility of the indole scaffold for both hole and electron transport layers. The acrylaldehyde group in the target compound could also serve as a reactive site for further functionalization, allowing for the attachment of other functional moieties to fine-tune its optoelectronic properties for specific device architectures.
In the realm of sensors, the fluorescence properties of indole derivatives are of particular interest. The sensitivity of their emission to the local environment can be exploited for chemical sensing applications. Novel indole derivatives have been designed as fluorescent probes for pH sensing, demonstrating dramatic color and fluorescence responses to changes in proton concentration. scielo.brmdpi.com
Applications in Dye and Pigment Chemistry for Functional Materials
The indole structure is the basis for one of the oldest and most important natural dyes, indigo. This historical precedent underscores the potential of indole derivatives in the field of dye and pigment chemistry. The extended π-conjugation in this compound is expected to result in absorption in the visible region of the electromagnetic spectrum, a prerequisite for a colored compound.
Indole-based dyes are utilized in various applications, including the ink industry, where they contribute to a wide spectrum of colors and offer good color fastness. chemicalbook.com The stability of the indole ring system can impart durability to the resulting dyes and pigments. The acrylaldehyde functionality offers a reactive handle for covalently bonding the chromophore to a substrate or a polymer backbone, leading to the creation of functional materials with permanent coloration. While specific studies on the tinctorial properties of this compound are limited, its structural similarity to known dye precursors suggests its potential in this area.
Role as a Ligand or Precursor in Catalysis and Coordination Chemistry
The nitrogen atom in the indole ring and the oxygen atom of the aldehyde group in this compound can act as coordination sites for metal ions. This suggests its potential application as a ligand in coordination chemistry and catalysis. The resulting metal complexes could exhibit interesting catalytic activities or material properties.
Indole derivatives have been employed in the development of catalysts for various organic transformations. For instance, they have been used in copper-catalyzed reactions for the functionalization of C-H bonds. nih.gov The ability to form stable complexes with transition metals is a key attribute for a successful ligand in catalysis. While the coordination chemistry of this compound is not well-explored, the presence of multiple potential donor atoms makes it a candidate for the synthesis of novel coordination compounds and organometallic frameworks.
Exploration of Photophysical Properties and Their Material Applications
The photophysical properties of indole derivatives are a rich area of study with implications for various material applications. These compounds are known to exhibit fluorescence, and their emission characteristics are often sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This property is valuable for developing sensors and probes.
Research on various indole derivatives has revealed important structure-property relationships. For example, novel indole derivatives designed with a donor-π-acceptor (D-π-A) architecture have shown positive solvatochromism and solid-state fluorescence. scielo.brmdpi.com The photophysical properties, such as quantum yield and Stokes shift, can be tuned by modifying the substituents on the indole ring. Pyranoindole derivatives, for instance, have been synthesized and shown to have moderate to high quantum yields and large Stokes shifts.
Table 2: Photophysical Properties of Selected Indole Derivatives
| Compound Class | Key Photophysical Property | Potential Application |
| D-π-A Indole Derivatives | Solvatochromism, Solid-state emission | Fluorescent probes, pH sensors |
| Pyranoindoles | High quantum yield, Large Stokes shift | Fluorescent markers |
Future Perspectives and Research Challenges for E 3 1 Methyl 1h Indol 3 Yl Acrylaldehyde Chemistry
Development of Novel Asymmetric Synthetic Methodologies
A significant challenge in the chemistry of substituted indoles is the development of efficient and highly stereoselective synthetic methods. While numerous strategies exist for constructing the indole (B1671886) core and introducing substituents, the asymmetric synthesis of derivatives like (E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde and its subsequent chiral transformations remain an area ripe for innovation.
Future research will likely focus on the following areas:
Catalytic Asymmetric Conjugate Addition: The acrylaldehyde moiety is an excellent Michael acceptor. The development of novel chiral organocatalysts, such as prolinamide derivatives or chiral amines, could facilitate the enantioselective addition of nucleophiles to the β-position, generating stereocenters with high precision. rsc.orgnih.gov Similarly, chiral metal complexes, for instance those based on Iridium or Copper, could catalyze the asymmetric conjugate addition of various carbon and heteroatom nucleophiles. acs.orgnih.gov
Enantioselective C-H Functionalization: Direct asymmetric C-H functionalization of the indole nucleus represents a highly atom-economical approach. Future methodologies could involve transition-metal catalysts paired with chiral ligands to direct the enantioselective coupling of the indole C2 position with various partners, subsequent to the formation of the acrylaldehyde side chain.
Asymmetric Aldol (B89426) and Related Reactions: The aldehyde functionality can participate in a wide range of classic C-C bond-forming reactions. The development of stereoselective aldol, Henry (nitroaldol), or Mannich reactions using chiral catalysts would provide access to a diverse array of complex, optically active molecules starting from this compound.
| Potential Asymmetric Method | Catalyst Type | Target Transformation | Potential Product Class |
| Conjugate Addition | Chiral Amine Organocatalyst | Addition of aldehydes/ketones | Chiral γ-indolyl aldehydes/ketones |
| Friedel-Crafts Alkylation | Chiral Lewis Acid (e.g., Cu/BOX) | Addition of electron-rich arenes | 3-(Aryl)-3-(indolyl)propanals |
| Aldol Reaction | Chiral Proline Derivatives | Reaction with ketones | Chiral β-hydroxy-α-(indolylvinyl)ketones |
| Diels-Alder Reaction | Chiral Thiourea Catalyst | [4+2] Cycloaddition with dienes | Chiral cyclohexene (B86901) carboxaldehydes |
Exploration of Undiscovered Reactivity Profiles and Transformations
The unique electronic properties of this compound—an electron-rich aromatic system linked to an electron-poor conjugated aldehyde—suggest a wealth of reactivity that has yet to be explored. Moving beyond the predictable reactions of the individual functional groups, future research should investigate novel transformations that leverage the interplay between the indole and acrylaldehyde moieties.
Key areas for exploration include:
Cycloaddition Reactions: 3-Vinylindoles, which are structurally related, are known to participate as 4π components in Diels-Alder reactions, providing access to carbazole (B46965) frameworks. researchgate.netresearchgate.net The potential of this compound to act as both a diene (using the indole 2,3-double bond and the vinyl group) and a dienophile (using the α,β-unsaturated aldehyde) in intra- and intermolecular cycloadditions is a significant area for future study. acs.org Furthermore, photocatalyzed dearomative [3+2] cycloadditions could yield complex fused indoline (B122111) systems. nih.govnih.gov
Cascade Reactions: The compound is an ideal substrate for designing cascade or domino reactions. For instance, a conjugate addition could be followed by an intramolecular cyclization onto the indole ring or a reaction at the aldehyde. Such sequences would allow for the rapid construction of molecular complexity from a simple starting material.
Dearomatization Strategies: Organocatalytic asymmetric dearomatization reactions of indole derivatives have emerged as powerful methods for building complex 3D structures. rsc.org Investigating the dearomatization of this compound through reactions at the C2-C3 bond could lead to novel spirocyclic or fused-ring systems that are prevalent in natural products.
Advancements in Biological Target Identification and Mechanistic Understanding
Indole derivatives are cornerstones of pharmacology. mdpi.com The structural analogue, indole-3-carboxaldehyde (B46971) (ICA), has been shown to possess anti-inflammatory and atheroprotective effects by modulating pathways such as the miR-1271-5p/HDAC9 axis and inhibiting the NLRP3 inflammasome. nih.govmdpi.com ICA also affects mitochondrial pathways in fungi, leading to the accumulation of reactive oxygen species (ROS). mdpi.com
Future research on the biological activity of this compound should focus on:
Identification of Novel Molecular Targets: As an α,β-unsaturated aldehyde, the compound is a potential covalent modifier of biological macromolecules. Identifying its protein targets through chemoproteomic approaches could uncover novel mechanisms of action and therapeutic opportunities. The reactivity towards nucleophilic residues like cysteine makes it a candidate for an irreversible or covalent inhibitor.
Elucidation of Signaling Pathways: Investigating how this molecule affects cellular signaling pathways is crucial. Studies could explore its impact on inflammatory pathways (e.g., NF-κB), cell cycle regulation, and apoptosis in various disease models, particularly in cancer and neurodegenerative disorders where indole derivatives have shown promise. mdpi.com
Structure-Activity Relationship (SAR) Studies: Systematic modification of the indole ring (e.g., substitution on the benzene (B151609) ring) and the acrylaldehyde moiety will be essential to develop a comprehensive SAR. This would guide the design of analogues with improved potency, selectivity, and pharmacokinetic properties.
Integration into Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly moving towards continuous flow and automated platforms to improve efficiency, safety, and scalability. The synthesis of indole derivatives is well-suited to these technologies. beilstein-journals.orgnih.gov
Future challenges and opportunities include:
Development of a Continuous Flow Synthesis: Designing a multi-step flow process for the synthesis of this compound, potentially starting from N-methylindole and telescoping several reaction steps (e.g., Vilsmeier-Haack formylation followed by an aldol condensation) without isolating intermediates. uc.pt This would enable rapid, on-demand production and facilitate library synthesis.
Automated Library Generation: Integrating a flow reactor with automated purification and analysis systems would allow for the high-throughput synthesis of a library of analogues for biological screening. nih.gov This would accelerate the SAR studies mentioned in the previous section.
Improved Safety and Process Control: Flow chemistry offers superior control over reaction parameters (temperature, pressure, mixing) and allows for the safe handling of hazardous reagents or unstable intermediates, which can be a challenge in traditional batch synthesis of complex heterocycles. beilstein-journals.org
Opportunities for Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The unique structure of this compound makes it a compelling candidate for applications that bridge different scientific disciplines.
Promising multidisciplinary avenues include:
Development of Fluorescent Probes: Indole derivatives often exhibit interesting photophysical properties. mdpi.comnih.govnih.gov The extended π-system in this compound suggests it could serve as a scaffold for developing fluorescent probes. Its reactivity could be harnessed to design probes that undergo a fluorescent change upon reacting with a specific biological target, enabling applications in cell imaging. researchgate.net
Creation of Novel Polymers and Materials: The acrylate-like structure suggests that the molecule could be used as a monomer in polymerization reactions. Incorporating this functional indole moiety into polymer backbones could lead to new materials with unique optical, electronic, or biological properties, such as antifouling coatings for marine applications. researchgate.netnih.gov
Chemical Biology Tools: Synthesizing derivatives of this compound tagged with reporter groups (e.g., biotin (B1667282) or an alkyne for click chemistry) would create powerful chemical biology tools. These tools could be used to pull down and identify protein targets, helping to elucidate its mechanism of action in a biological context.
Q & A
Q. What are the optimal synthetic routes for (E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde, and how can purity be ensured?
The compound is typically synthesized via multi-step protocols involving Friedel-Crafts alkylation, cyclization, and functional group modifications. For example, indole precursors are alkylated using NaH and alkyl halides (e.g., ethyl iodide) in acetonitrile, followed by condensation with acrolein derivatives in the presence of POCl₃ . Purity is ensured through column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and validated via melting point analysis, FTIR, and NMR spectroscopy .
Q. How is this compound characterized using spectroscopic methods?
- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ ~9.6 ppm, d, J = 7.5 Hz) and conjugated olefinic protons (δ ~6.5–7.5 ppm, coupling constants ~15–16 Hz for trans configuration) .
- FTIR : Stretching vibrations at ~1680 cm⁻¹ (aldehyde C=O) and ~1600 cm⁻¹ (C=C) confirm functional groups .
- X-ray crystallography : Used to resolve stereochemistry and molecular packing, with SHELX software for refinement .
Q. What are the critical considerations for handling and storing this compound to ensure stability?
The compound is sensitive to light, moisture, and oxidation. Storage under inert atmospheres (e.g., argon) at –20°C in amber vials is recommended. Degradation products can form via aldehyde oxidation or indole ring decomposition, necessitating periodic purity checks via TLC or HPLC .
Advanced Research Questions
Q. How can contradictions in spectral or crystallographic data be resolved during structural elucidation?
Discrepancies between calculated and observed NMR/IR peaks may arise from tautomerism or solvent effects. Cross-validation with X-ray diffraction (e.g., confirming E-configuration via C=C bond geometry) and computational modeling (DFT for optimized structures) can resolve ambiguities . For crystallographic conflicts, check for twinning or disorder using SHELXL refinement tools .
Q. What catalytic strategies enable enantioselective modifications of the acrylaldehyde moiety?
Organocatalytic methods, such as proline-derived catalysts, can induce asymmetry in [10+2] cycloadditions or allylic alkylations. For example, chiral amines promote enantioselective additions to the α,β-unsaturated aldehyde, achieving >90% ee in some cases . Metal catalysts (e.g., Pd-mediated Heck couplings) also enable stereocontrolled C–C bond formation .
Q. How does the electronic nature of the indole ring influence reactivity in cross-coupling reactions?
The electron-rich 1-methylindole moiety directs electrophilic substitutions (e.g., at C3) and stabilizes radical intermediates in photoredox reactions. Computational studies (NBO analysis) show that the indole’s HOMO localizes on the pyrrole ring, facilitating charge-transfer interactions in catalytic cycles .
Q. What methodologies are used to study hydrogen-bonding networks in crystalline forms of this compound?
X-ray diffraction reveals intermolecular O–H⋯O and C–H⋯O interactions, which stabilize 3D supramolecular architectures. Hirshfeld surface analysis quantifies contact contributions (e.g., ~60% H-bonding in some crystals), while DSC confirms thermal stability up to 138°C .
Methodological Challenges and Solutions
Q. How can researchers address low yields in large-scale syntheses of this compound?
- Optimize stoichiometry : Excess POCl₃ (1.5 eq.) improves acrolein condensation efficiency .
- Alternative solvents : Replace acetonitrile with DMF to enhance solubility of indole intermediates .
- Flow chemistry : Continuous processing reduces side reactions (e.g., polymerization of acrylaldehyde) .
Q. What strategies mitigate decomposition during catalytic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
